MitoTam iodide, hydriodide

Description

Background and Significance of Mitochondria as Therapeutic Targets

Mitochondria, often referred to as the powerhouses of the cell, are multifaceted organelles that play a central role in cellular bioenergetics, metabolism, and signaling. mdpi.com Their primary function is the generation of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation, a process essential for fueling numerous cellular activities. nih.gov Beyond energy production, mitochondria are critical regulators of various cellular processes, including the production of reactive oxygen species (ROS), calcium homeostasis, and the intrinsic pathway of apoptosis (programmed cell death). nih.govimrpress.com

Given their integral role in cellular function, it is not surprising that mitochondrial dysfunction is implicated in a wide array of human pathologies. cam.ac.uk This dysfunction can manifest as altered energy metabolism, excessive ROS production leading to oxidative stress, and dysregulation of cell death pathways. mdpi.comfrontiersin.org Consequently, mitochondria have emerged as a significant therapeutic target in advanced research for a variety of common diseases, including neurodegenerative disorders, metabolic diseases, cardiovascular conditions, and cancer. imrpress.comcam.ac.uk

In the context of oncology, the metabolic alterations in cancer cells, often characterized by a reliance on glycolysis even in the presence of oxygen (the Warburg effect), have brought mitochondrial metabolism to the forefront of cancer therapy research. mdpi.comnih.gov Strategies aimed at targeting mitochondria in cancer include inhibiting cancer-specific metabolic pathways, modulating ROS production to induce cell death, and triggering mitochondrial-mediated apoptosis. nih.gov The development of agents that can selectively act on mitochondria in cancer cells holds the promise of overcoming resistance to conventional chemotherapies. nih.gov Similarly, in the field of aging, targeting mitochondria to remove dysfunctional organelles and reduce oxidative stress is being explored as an anti-aging strategy. mdpi.com

Conceptual Framework of MitoTam iodide, hydriodide as a Mitochondria-Targeted Agent

This compound is a synthetic compound designed as a mitochondria-targeted agent for therapeutic research. medchemexpress.comchemicalbook.com The conceptual framework behind its development lies in the targeted delivery of a bioactive molecule to the mitochondria to exploit their unique biochemical environment and role in cell fate. This compound is characterized as an inhibitor of the mitochondrial electron transport chain (ETC). medchemexpress.comchemicalbook.commedchemexpress.eu

The primary mechanism of action of this compound involves the suppression of respiratory complexes, specifically Complex I (CI-respiration), and the disruption of the formation of respiratory supercomplexes in the inner mitochondrial membrane. medchemexpress.comchemicalbook.comglpbio.com This inhibition of the ETC leads to a decrease in the mitochondrial membrane potential and alterations in mitochondrial morphology. medchemexpress.commedchemexpress.eu By disrupting these fundamental mitochondrial processes, this compound effectively triggers the intrinsic apoptotic pathway, leading to programmed cell death. medchemexpress.comchemicalbook.com

A significant aspect of its conceptual design is its selectivity. Research has shown that this compound can selectively induce apoptosis in certain cell types, such as specific breast cancer cells and senescent cells, while having a lesser effect on non-malignant cells. medchemexpress.comszabo-scandic.com This selectivity is a key feature for a potential therapeutic agent, aiming to maximize efficacy against target cells while minimizing damage to healthy tissues. Its ability to eliminate senescent cells also positions it as a compound of interest in research on aging and age-related diseases. medchemexpress.commedchemexpress.eu

Research Findings on the Effects of MitoTam

| Cell Line/Model | Concentration/Dosage | Incubation/Treatment Time | Key Findings | Reference(s) |

|---|---|---|---|---|

| Breast Cancer Cell Lines (MCF7, MCF7 Her2high, MCF7 Her2low, etc.) | 0.5 µM - 56 µM | 24 hours | Kills breast cancer cells with IC50 values ranging from 0.65 µM to 55.9 µM. | medchemexpress.comszabo-scandic.com |

| MCF7 Her2high cells | 2.5 µM | 2-24 hours | Stronger activation of the apoptotic pathway compared to mock MCF7 cells; accelerated cleavage of procaspase-9 and Parp1/2. | medchemexpress.comszabo-scandic.com |

| Breast cancer cells (MCF-7, 4T1) | 0.05 µM - 1 µM | 3 days | Concentration-dependent induction of apoptosis in breast cancer cells with no effect on non-malignant breast epithelial cells. | medchemexpress.comszabo-scandic.com |

| Syngeneic tumor model (mice) | 0.54 µmol/mouse | Twice a week for 2 weeks | Inhibited tumor growth by 80%. | medchemexpress.comszabo-scandic.com |

| MCF7 mock and Her2high tumor model (mice) | 0.25 µmol/mouse | Twice a week for 2 weeks | Slowed growth of MCF7 mock tumors; suppressed Her2high carcinomas, leading to a threefold decrease in size. | medchemexpress.comszabo-scandic.com |

| Aged FVB/N mice (18-month-old) | 2 µg/g | Once a week for 4 weeks | Decreased β-gal staining in the lungs, indicating elimination of senescent cells in vivo. | medchemexpress.comszabo-scandic.com |

Derivation and Structural Relationship to Tamoxifen (B1202) in Medicinal Chemistry

This compound is a derivative of Tamoxifen, a well-established and widely used drug in the treatment of estrogen receptor-positive (ER+) breast cancer. medchemexpress.comchemicalbook.comnih.gov Tamoxifen itself is a triphenylethylene (B188826) derivative that acts as a selective estrogen receptor modulator (SERM). nih.gov Its therapeutic effect in breast cancer stems from its antiestrogenic activity in breast tissue. nih.gov

The development of this compound is an example of a medicinal chemistry strategy that involves modifying a known drug to alter its biological target and mechanism of action. While Tamoxifen's primary target is the estrogen receptor, this compound is engineered to specifically target mitochondria. medchemexpress.eumdpi.com This redirection is achieved by chemically modifying the Tamoxifen scaffold.

The structural modifications that differentiate this compound from Tamoxifen are designed to impart properties that facilitate its accumulation within mitochondria. Although the precise synthesis details are proprietary to chemical suppliers, the general principle for creating mitochondria-targeted molecules often involves the attachment of a lipophilic cationic moiety. This positively charged group, in conjunction with the negative mitochondrial membrane potential, drives the compound's accumulation inside the mitochondrial matrix. In the case of this compound, the "Mito" prefix signifies this mitochondrial targeting. The "Tam" portion indicates its structural origin from Tamoxifen. The "iodide, hydriodide" specifies the salt form of the compound. sigmaaldrich.com

This strategic modification of the Tamoxifen structure has resulted in a compound with a novel pharmacological profile. Instead of acting as a SERM, this compound functions as a mitochondrial poison, inducing cell death through the disruption of cellular respiration. medchemexpress.comchemicalbook.commedchemexpress.eu This repurposing of the Tamoxifen scaffold highlights a creative approach in medicinal chemistry to develop new potential therapeutic agents by leveraging the known properties of existing drugs and redirecting them to new cellular targets. nih.govmdpi.com

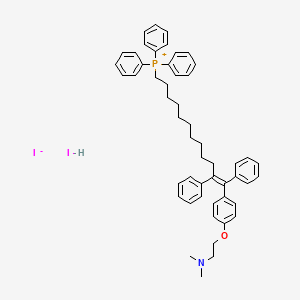

Structure

2D Structure

Properties

Molecular Formula |

C52H60I2NOP |

|---|---|

Molecular Weight |

999.8 g/mol |

IUPAC Name |

[(Z)-12-[4-[2-(dimethylamino)ethoxy]phenyl]-11,12-diphenyldodec-11-enyl]-triphenylphosphanium;iodide;hydroiodide |

InChI |

InChI=1S/C52H59NOP.2HI/c1-53(2)41-42-54-47-39-37-46(38-40-47)52(45-28-16-10-17-29-45)51(44-26-14-9-15-27-44)36-24-7-5-3-4-6-8-25-43-55(48-30-18-11-19-31-48,49-32-20-12-21-33-49)50-34-22-13-23-35-50;;/h9-23,26-35,37-40H,3-8,24-25,36,41-43H2,1-2H3;2*1H/q+1;;/p-1/b52-51-;; |

InChI Key |

LVHTWQRJWNCPET-DRFCFMONSA-M |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=CC=C5)/C6=CC=CC=C6.I.[I-] |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.I.[I-] |

Origin of Product |

United States |

Mechanistic Elucidation of Mitotam Iodide, Hydriodide at the Subcellular and Molecular Levels

Modulation of Mitochondrial Electron Transport Chain (ETC) Activity

MitoTam iodide, hydriodide exerts its primary effect by targeting the mitochondrial electron transport chain, a critical pathway for cellular energy production. medchemexpress.commedchemexpress.euglpbio.comclinisciences.combioscience.co.ukmedchemexpress.eubiocompare.commedchemexpress.comadooq.comchemicalbook.comhoelzel-biotech.comglpbio.comglpbio.com

A key mechanism of this compound is the suppression of respiratory complex I (CI). medchemexpress.comglpbio.commedchemexpress.com This inhibition disrupts the normal flow of electrons, a fundamental process for generating the proton gradient necessary for ATP synthesis. The highly hydrophobic nature of this compound facilitates its rapid accumulation within the mitochondria, leading to a prompt inhibition of CI. nih.gov This direct targeting of CI distinguishes its action from other mitochondrial inhibitors. nih.gov

Beyond inhibiting individual complexes, this compound also disrupts the formation of mitochondrial respiratory supercomplexes (SCs). medchemexpress.commedchemexpress.euglpbio.comclinisciences.commedchemexpress.com These are large assemblies of individual respiratory complexes that are thought to enhance the efficiency of electron transport. By interfering with the organization of these supercomplexes, this compound further compromises mitochondrial respiratory function. medchemexpress.comglpbio.com

Alterations in Mitochondrial Membrane Potential (ΔΨm)

A direct consequence of ETC inhibition by this compound is a significant reduction in the mitochondrial membrane potential (ΔΨm). medchemexpress.commedchemexpress.euglpbio.comclinisciences.combioscience.co.ukmedchemexpress.eubiocompare.commedchemexpress.comadooq.comchemicalbook.comhoelzel-biotech.comglpbio.comglpbio.com Research has shown that exposure to MitoTam can lead to a substantial decrease in ΔΨm in various breast cancer cell lines. Specifically, within a short time frame of 15 minutes, the mitochondrial membrane potential was observed to decrease by 65–89% in BT474 and MDA-MB-231 breast cancer cells. This depolarization of the mitochondrial membrane is a critical event that precedes the induction of cell death pathways.

Effects on Mitochondrial Morphology and Dynamics

This compound also induces noticeable changes in mitochondrial morphology. medchemexpress.commedchemexpress.euglpbio.comclinisciences.combioscience.co.ukmedchemexpress.eubiocompare.commedchemexpress.comadooq.comchemicalbook.comhoelzel-biotech.comglpbio.comglpbio.com The disruption of the ETC and the collapse of the membrane potential can lead to alterations in the dynamic processes of mitochondrial fusion and fission, resulting in fragmented or swollen mitochondria. These morphological changes are indicative of mitochondrial dysfunction and are closely linked to the initiation of apoptosis.

Pathways of Cell Death Induction

The culmination of the mitochondrial insults initiated by this compound is the induction of programmed cell death, primarily through apoptosis. medchemexpress.commedchemexpress.euglpbio.commedchemexpress.eubiocompare.commedchemexpress.comchemicalbook.commedchemexpress.commedchemexpress.eu

This compound has been shown to cause a concentration-dependent increase in apoptosis in breast cancer cells. medchemexpress.combiocompare.comchemicalbook.com For instance, treatment of MCF-7 and 4T1 breast cancer cells with MitoTam resulted in a significant induction of apoptosis. biocompare.com This process is mediated by the activation of key apoptotic signaling molecules. In MCF7 Her2high cells, MitoTam treatment led to an accelerated cleavage of procaspase-9 and PARP1/2, both hallmarks of apoptosis. biocompare.com Furthermore, it influenced the balance of pro- and anti-apoptotic proteins by promoting the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. biocompare.com

The table below summarizes the effects of this compound on apoptosis induction in various breast cancer cell lines.

| Cell Line | Type | IC50 (µM) | Apoptosis Induction (Annexin V+) |

| MCF7 | ER+/Her2low | 1.25 biocompare.com | 89% (at 1 µM, 72h) |

| MCF7 Her2high | ER+/Her2high | 0.65 biocompare.com | Stronger activation of apoptotic pathway compared to mock MCF7 cells medchemexpress.combiocompare.comchemicalbook.com |

| MDA-MB-231 | TNBC | 3.2 | 78% (at 1 µM, 72h) |

| SK-BR-3 | Her2+ | 1.8 | 94% (at 1 µM, 72h) |

Table 1: Effects of this compound on Apoptosis in Breast Cancer Cell Lines. This table is interactive.

Perturbation of Cellular Redox Homeostasis and Reactive Oxygen Species (ROS) Generation

This compound disrupts the delicate balance of cellular redox homeostasis, primarily by targeting the mitochondria. As a known inhibitor of the mitochondrial electron transport chain (ETC), specifically suppressing respiratory Complex I (CI-respiration), it interferes with the normal flow of electrons. medchemexpress.comglpbio.commedchemexpress.euvulcanchem.commedchemexpress.eu This inhibition is a primary driver for the increased production of reactive oxygen species (ROS). medchemexpress.eu Mitochondria are a major source of intracellular ROS, generating superoxide (B77818) anions as a by-product of oxidative phosphorylation, particularly at Complexes I and III. mdpi.com By impeding the function of CI, MitoTam leads to an accumulation of electrons within the complex, which can then be prematurely transferred to molecular oxygen, generating superoxide and subsequently other ROS molecules like hydrogen peroxide. frontiersin.orgnih.gov

Senescent cells, which are a key target of MitoTam, often exhibit pre-existing mitochondrial damage and elevated levels of ROS. aginganddisease.org The introduction of MitoTam exacerbates this state of oxidative stress. aginganddisease.org This "ROS-induced ROS release" phenomenon, where an initial burst of ROS triggers further mitochondrial damage and more ROS production, can create a toxic feedback loop. nih.gov The increased oxidative environment within the cell contributes significantly to the cytotoxic effects of the compound, pushing the cell towards apoptosis. medchemexpress.commedchemexpress.cn

Impact on Mitochondrial Inner Membrane Integrity

A critical consequence of this compound's action is the disruption of the mitochondrial inner membrane's integrity. aginganddisease.org This is most clearly evidenced by its ability to reduce the mitochondrial membrane potential (ΔΨm) in senescent cells. medchemexpress.comglpbio.commedchemexpress.eumedchemexpress.cnbiocompare.com The mitochondrial membrane potential is an electrochemical gradient established by the pumping of protons across the inner membrane by the ETC complexes. This potential is essential for a variety of mitochondrial functions, most notably the production of ATP.

By inhibiting the ETC, MitoTam disrupts the proton-pumping activity, leading to a collapse or significant reduction in the membrane potential. medchemexpress.commedchemexpress.eumedchemexpress.eu This depolarization of the inner membrane is a hallmark of mitochondrial dysfunction and a critical step in the intrinsic pathway of apoptosis. The loss of ΔΨm can trigger the opening of the mitochondrial permeability transition pore (mPTP), further compromising the membrane's integrity and leading to the release of pro-apoptotic factors from the intermembrane space into the cytosol. nih.gov

Consequences for Cellular ATP Production and Bioenergetics

The primary role of mitochondria is to serve as the cell's powerhouse, generating the majority of cellular ATP through oxidative phosphorylation (OXPHOS). medchemexpress.comfrontiersin.org this compound directly undermines this crucial function. As an inhibitor of the ETC, it effectively halts the process that drives ATP synthesis. medchemexpress.eumedchemexpress.com The flow of electrons through the ETC creates the proton gradient necessary to power ATP synthase, the enzyme that produces ATP. medchemexpress.com

By suppressing respiratory complexes, MitoTam disrupts the entire OXPHOS system. medchemexpress.euaginganddisease.org This leads to a sharp decline in the cell's ability to produce ATP, creating an energy crisis. Cells are heavily reliant on a steady supply of ATP to fuel essential processes. frontiersin.orgnih.gov The bioenergetic collapse caused by MitoTam is a potent cytotoxic mechanism, particularly in cells that are highly dependent on mitochondrial respiration. This inhibition of ATP synthesis, combined with increased ROS production and loss of membrane integrity, creates an unrecoverable state of mitochondrial failure, ultimately leading to cell death. medchemexpress.com

Selective Action Mechanisms for Senescent Cell Elimination

A remarkable feature of this compound is its ability to selectively eliminate senescent cells over healthy, non-senescent cells. nih.govnih.gov This selectivity is not arbitrary but is rooted in the specific molecular phenotype of senescent cells. The key to this mechanism is the differential expression of Adenine Nucleotide Translocase-2 (ANT2). aginganddisease.orgnih.govnih.gov

Senescent cells are characterized by a very low expression level of ANT2. aginganddisease.orgnih.gov ANT2 is an inner mitochondrial membrane protein that exchanges mitochondrial ATP for cytosolic ADP, but it can also import ATP generated by glycolysis into the mitochondria to help maintain the inner membrane potential, especially when OXPHOS is compromised. aginganddisease.org In healthy, non-senescent cells, higher levels of ANT2 provide a survival advantage when faced with an ETC inhibitor like MitoTam. These cells can use ANT2 to maintain mitochondrial integrity and function, rendering them resistant to the drug's effects. aginganddisease.orgnih.gov

Conversely, senescent cells, with their inherently low ANT2 levels, lack this protective mechanism. nih.gov When their already dysfunctional mitochondria are challenged with MitoTam, they are unable to maintain their membrane potential and quickly succumb to apoptosis. aginganddisease.org This dependency on ANT2 for survival in the face of mitochondrial stress forms the basis of MitoTam's senolytic (senescent-cell-killing) specificity. Research has shown that restoring ANT2 expression in senescent cells makes them resistant to MitoTam, while knocking down ANT2 in non-senescent cells increases their susceptibility, confirming the critical role of this translocase in the compound's selective action. nih.gov

Research Findings: Cytotoxicity of MitoTam

The following table summarizes the half-maximal inhibitory concentration (IC50) values of MitoTam in various cell lines, demonstrating its efficacy.

| Cell Line | Cell Type | IC50 (µM) | Source |

| MCF7 | Breast Cancer | 1.25 | medchemexpress.combiocompare.com |

| MCF7 Her2high | Breast Cancer (High Her2) | 0.65 | medchemexpress.combiocompare.com |

| MCF7 Her2low | Breast Cancer (Low Her2) | 1.45 | medchemexpress.combiocompare.com |

Preclinical Investigation of Mitotam Iodide, Hydriodide Efficacy and Selectivity Non Human Models

In Vitro Cellular Model Studies

Cytotoxic and Antiproliferative Effects in Cancer Cell Lines

In vitro research has demonstrated that MitoTam iodide, hydriodide is an effective anticancer agent that suppresses mitochondrial respiratory complexes and disrupts the formation of respiratory supercomplexes in breast cancer cells.

Studies have shown that MitoTam exhibits potent cytotoxic effects across various breast cancer cell lines, which represent different molecular subtypes of the disease. Research highlights a particular sensitivity in cells with high expression of the Her2 protein.

In stark contrast to its parent compound, tamoxifen (B1202), to which MCF7 Her2high cells are more resistant, MitoTam was found to be more efficient in killing these Her2high cells. This suggests that high Her2 expression is associated with increased sensitivity to MitoTam. The compound's efficacy has been evaluated in estrogen receptor-positive (MCF7), Her2-overexpressing (MCF7 Her2high), and triple-negative (MDA-MB-231) breast cancer cell lines.

| Cell Line | Description | IC50 Range (µM) |

| MCF7 | Estrogen Receptor-Positive Breast Cancer | 0.65 - 55.9 |

| Her2high | Her2-Overexpressing Breast Cancer | 0.65 (approx.) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.65 - 55.9 |

| Non-malignant cells | Normal Breast Epithelial Cells | 0.65 - 55.9 |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

A critical aspect of any potential anticancer agent is its selectivity for malignant cells over healthy, non-malignant cells. Preclinical data indicates that MitoTam exhibits a degree of selectivity. While one study documented that MitoTam can kill both breast cancer cell lines and nonmalignant cells with a broad IC50 range of 0.65 µM to 55.9 µM after 24 hours, other conditions reveal a clearer therapeutic window. medchemexpress.com For instance, a three-day exposure to MitoTam at concentrations between 0.05 µM and 1 µM resulted in a concentration-dependent induction of apoptosis in breast cancer cells, with no discernible effect on non-malignant breast epithelial cells. medchemexpress.com This suggests that at specific concentrations and exposure times, MitoTam may selectively target cancer cells.

Induction of Apoptotic Markers and Pathways in Specific Cell Lines

MitoTam has been shown to induce apoptosis, or programmed cell death, in cancer cells. medchemexpress.comadooq.com The mechanism involves the disruption of the mitochondrial membrane potential and the activation of key proteins in the apoptotic cascade.

Treatment with MitoTam leads to a more potent activation of the apoptotic pathway in MCF7 Her2high cells when compared to their mock-transfected counterparts. medchemexpress.com Laboratory analysis using Western blotting techniques has provided specific insights into this process. Following exposure to MitoTam, researchers observed an increase in the pro-apoptotic protein Bax and a corresponding decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a classic hallmark of the intrinsic apoptotic pathway. Furthermore, the treatment resulted in the cleavage of caspases and Poly (ADP-ribose) polymerase 1 (Parp1), further confirming the execution of apoptosis.

Efficacy against Pathogenic Microorganisms

Beyond its anticancer properties, the unique mechanism of targeting mitochondria has led to investigations into MitoTam's efficacy against various pathogens.

In vitro studies have demonstrated that MitoTam possesses potent activity against a wide range of evolutionarily distinct pathogens, including pathogenic fungi. nih.govnih.govresearchgate.net The compound was found to inhibit the growth of Candida albicans and Cryptococcus neoformans at submicromolar concentrations. nih.govbiorxiv.orgscienceopen.com This broad-spectrum antimicrobial activity highlights the potential for repurposing this anticancer drug candidate for infectious diseases. nih.govresearchgate.netasm.org The mode of action is believed to involve the rapid disruption of the inner mitochondrial membrane, leading to organelle depolarization and cell death. nih.govresearchgate.net

| Pathogen | Description | EC50 (µM) |

| Candida albicans | Opportunistic Fungal Pathogen | 0.56 |

| Cryptococcus neoformans | Encapsulated Yeast | 0.61 |

EC50: The half-maximal effective concentration, indicating the concentration of a drug that gives half of the maximal response.

Antiparasitic Activity (e.g., Plasmodium falciparum, Leishmania mexicana, Trypanosoma brucei)

This compound, a mitochondria-targeted tamoxifen analogue, has demonstrated significant efficacy against a wide range of evolutionarily diverse pathogens in vitro, including the parasitic protozoa responsible for major human diseases. nih.gov The compound has shown potent activity against the erythrocytic stage of Plasmodium falciparum, the causative agent of malaria. nih.gov This suggests that MitoTam is capable of crossing multiple membranes to reach its target within the parasitophorous vacuole inside the host erythrocyte. nih.gov

The compound is also effective against several species of trypanosomatid parasites. nih.gov Notably, it inhibits the growth of Leishmania mexicana axenic amastigotes and is particularly potent against the bloodstream form of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov The efficacy of MitoTam against these pathogens, which possess mitochondria, contrasts with its lack of effect on anaerobic parasites like Trichomonas vaginalis and Giardia intestinalis, which have mitochondrion-related organelles that lack a membrane-bound electron transport chain. nih.gov

In vivo studies have substantiated these in vitro findings. In mouse models of infection, treatment with this compound significantly reduced the parasite burden of both Leishmania mexicana and Trypanosoma brucei. nih.gov For L. mexicana infections, this resulted in a reduction in the size of lesions, while in T. brucei-infected mice, it led to prolonged survival. nih.gov

| Organism | Stage | EC50 (μM) |

|---|---|---|

| Plasmodium falciparum | Erythrocytic Stage | 0.03 |

| Leishmania mexicana | Axenic Amastigotes | 0.35 |

| Trypanosoma brucei | Bloodstream Form (BSF) | 0.02 |

Mitochondrial Dysregulation in Parasitic Protozoa

The mitochondrion in parasitic protozoa is a crucial organelle for various metabolic processes, including energy production and biosynthesis, making it an attractive target for chemotherapy. mdpi.comresearchgate.netresearchgate.net The mechanism of action for this compound against these organisms is centered on the disruption of mitochondrial function. nih.gov

Functional analyses in the bloodstream form of Trypanosoma brucei have shown that MitoTam rapidly compromises mitochondrial integrity. nih.gov Its primary effect involves the disruption of the inner mitochondrial membrane, which leads to a swift dissipation of the mitochondrial membrane potential (ΔΨm). nih.gov The loss of this potential, which is essential for processes like ATP synthesis, results in a sharp decrease in cellular ATP levels and affects cellular respiration. nih.govnih.gov This cascade of mitochondrial failure ultimately leads to organelle depolarization and rapid cell death. nih.gov

This targeted attack on the parasite's mitochondrion is consistent with the compound's design as a mitochondrially-targeted agent. nih.gov The triphenylphosphonium (TPP+) cation component of MitoTam facilitates its accumulation within the mitochondria, driven by the organelle's membrane potential. nih.gov In parasitic protozoa such as Leishmania and Trypanosoma, the single mitochondrion is vital for survival, and its dysregulation has profound consequences for the parasite's viability. plos.orgscielo.br

In Vivo Efficacy Studies in Animal Disease Models

Antitumor Effects in Murine Syngeneic and Xenograft Models

The antitumor properties of this compound have been evaluated in various non-human, in vivo models, primarily utilizing murine syngeneic and xenograft cancer models. nih.govresearchgate.net Syngeneic models, which involve implanting mouse cancer cell lines into immunocompetent mice of the same inbred strain, are valuable for studying anticancer agents in the context of a functional immune system. enamine.netcrownbio.com Xenograft models utilize human cancer cells implanted into immunodeficient mice, allowing for the specific assessment of a drug's efficacy against human tumors. enamine.net MitoTam has demonstrated significant anticancer activity in both types of models, indicating its potential to affect tumor growth directly and possibly in conjunction with the host immune system. nih.govnih.govresearchgate.net

This compound has been shown to effectively inhibit the growth and progression of tumors in animal models. nih.gov As an inhibitor of mitochondrial complex I, its mechanism of action disrupts the energy-producing systems that cancer cells heavily rely upon. nih.govnih.gov This disruption can lead to the suppression of tumor growth. nih.gov

In a metastatic breast carcinoma model (4T1), MitoTam not only suppressed the growth of the primary tumor but also reduced the metastatic burden in the blood, lungs, and liver. researchgate.net This suggests that beyond inhibiting proliferation at the primary site, the compound may also interfere with the processes of invasion and metastasis. researchgate.net The antitumor activity is achieved by inducing apoptosis, evidenced by the cleavage of procaspase-9 and altered levels of Bax and Bcl-2 proteins in tumor tissues. researchgate.net

A significant finding from preclinical studies is the potent efficacy of this compound against carcinoma phenotypes that are resistant to conventional therapies, such as those with high levels of the Her2 protein (Her2high). nih.govresearchgate.net In contrast to its parent compound, tamoxifen, which was ineffective, MitoTam proved highly efficient in eliminating Her2high breast cancer cells and tumors across multiple Her2high models. nih.govresearchgate.net

In a notable study using a syngeneic mouse model with implanted NeuTL cells (which overexpress the rat homolog of Her2), MitoTam treatment led to a threefold reduction in tumor volume from the original size. researchgate.net In some cases, the treatment resulted in the complete regression of these Her2high tumors, with no relapse detected over an eight-month period following the cessation of treatment. researchgate.net This effect was associated with a decrease in the Her2 protein level in the tumors and the induction of apoptosis. researchgate.net The sensitization to MitoTam by Her2 overexpression was observed to be independent of the estrogen receptor (ER) status of the cancer cells. researchgate.net

This compound has demonstrated notable efficacy in preclinical models of renal cancer. nih.gov Studies have documented its ability to kill a range of human and mouse renal cancer cells in vitro. nih.gov This efficacy translates to in vivo models, where MitoTam suppresses the growth of renal carcinomas. nih.gov

In a syngeneic model using RenCa cell-derived tumors, MitoTam exhibited concentration-dependent anti-cancer activity and suppressed orthotopic renal tumors. nih.gov A similar suppressive effect on tumor growth was observed in a xenograft model using human CAKI-1 renal cancer cells. nih.gov The compound's mode of action in these cancer cells involves a complex effect on mitochondria, which results in decreased tumorigenesis. nih.gov While it did not inhibit cell proliferation in the syngeneic tumors, it promoted cancer cell death. nih.gov Preclinical studies have also shown that MitoTam preferentially accumulates in the kidneys, which may contribute to its high efficacy against renal cell carcinoma. nih.gov

| Model Type | Cell Line | Observed Effect |

|---|---|---|

| Syngeneic (Orthotopic) | RenCa (Murine Renal Carcinoma) | Suppression of renal tumors |

| Xenograft | CAKI-1 (Human Renal Carcinoma) | Inhibition of tumor growth |

Senolytic Activity in Animal Models and Senescence Marker Modulation

This compound has demonstrated significant senolytic activity in preclinical animal models, effectively reducing the burden of senescent cells in aged and metabolically stressed mice. nih.govnih.govfightaging.org Studies in naturally aged mice have shown that treatment with MitoTam leads to a notable decrease in senescence markers across various organs. nih.govnih.gov

In one study involving 18-month-old FVB/N mice, administration of MitoTam resulted in a marked reduction of senescence-associated β-galactosidase (SA-β-gal) staining in the lungs, bringing it to levels comparable to those of young, 2-month-old mice. nih.gov This reduction in a key senescence marker was accompanied by a significant decrease in the expression of other critical senescence-associated proteins, p16Ink4a and p21waf1. nih.gov Similarly, in aged C57BL/6 mice, MitoTam treatment reversed the age-associated increase in SA-β-gal activity and the elevated levels of p21waf1 and p16Ink4a in several organs. nih.gov

The senolytic effects of MitoTam have also been investigated in models of diet-induced obesity and prediabetes, conditions known to be associated with an accumulation of senescent cells. nih.govresearchgate.net In C57BL/6 mice fed a high-fat diet (HFD) for an extended period, treatment with MitoTam attenuated the increased levels of senescence markers p16Ink4a and p21waf1 mRNA in epididymal adipose tissue. nih.gov This suggests that MitoTam can target and eliminate senescent cells that accumulate as a result of metabolic dysfunction. nih.govfightaging.org

The table below summarizes the key findings on the modulation of senescence markers by this compound in various animal models.

| Animal Model | Tissue/Organ | Senescence Marker | Outcome of this compound Treatment |

| Naturally Aged FVB/N Mice (18-month-old) | Lungs | SA-β-gal | Significant decrease in staining, approaching levels of young mice. nih.gov |

| Lungs | p16Ink4a | Significant decrease in expression. nih.gov | |

| Lungs | p21waf1 | Significant decrease in expression. nih.gov | |

| Naturally Aged C57BL/6 Mice (18-month-old) | Various Organs | SA-β-gal | Reversal of age-associated increase in activity. nih.gov |

| Various Organs | p16Ink4a | Reversal of age-associated increase in expression. nih.gov | |

| Various Organs | p21waf1 | Reversal of age-associated increase in expression. nih.gov | |

| High-Fat Diet-Induced Obese C57BL/6 Mice | Epididymal Adipose Tissue | SA-β-gal | Significant decrease in activity. nih.gov |

| Epididymal Adipose Tissue | p16Ink4a mRNA | Significant decrease in expression. nih.gov | |

| Epididymal Adipose Tissue | p21waf1 mRNA | Significant decrease in expression. nih.gov |

Antiparasitic Efficacy in Animal Infection Models (e.g., Murine Leishmaniasis and Trypanosomiasis)

Recent research has repurposed this compound, revealing its potent antiparasitic activity in murine models of leishmaniasis and trypanosomiasis. nih.govbiorxiv.orgresearchgate.net This broadens the potential therapeutic applications of this mitochondria-targeted compound beyond its initial development as an anti-cancer and senolytic agent. nih.gov

In a murine model of cutaneous leishmaniasis using Leishmania mexicana, treatment with this compound resulted in a significant reduction in both the frequency of infection and the size of the resulting lesions. nih.gov This demonstrates the in vivo efficacy of the compound against this intracellular parasite. nih.gov

Furthermore, in a murine model of African trypanosomiasis with Trypanosoma brucei, administration of this compound led to a significant decrease in parasitemia. nih.gov This reduction in the parasite load in the bloodstream was associated with a prolonged survival time for the infected mice, highlighting the potential of MitoTam in combating this systemic parasitic infection. nih.govresearchgate.net The mechanism of action is believed to involve the disruption of the parasite's mitochondrial inner membrane, leading to rapid depolarization of the organelle and subsequent cell death. nih.govbiorxiv.org

The following table summarizes the preclinical findings of this compound's efficacy in animal infection models.

| Animal Infection Model | Parasite Species | Key Efficacy Findings |

| Murine Cutaneous Leishmaniasis | Leishmania mexicana | Reduced frequency of infection and smaller lesion size. nih.gov |

| Murine African Trypanosomiasis | Trypanosoma brucei | Significantly reduced parasitemia and prolonged survival of infected mice. nih.govresearchgate.net |

Structural Basis for Mitotam Iodide, Hydriodide Activity and Design Principles

The Role of the Triphenylphosphonium (TPP+) Moiety in Mitochondrial Accumulation

The primary driver for the selective localization of MitoTam iodide, hydriodide is the triphenylphosphonium (TPP+) cation. The TPP+ group is a lipophilic cation, meaning it is soluble in lipids and carries a positive charge. This positive charge is delocalized across the three phenyl rings, which prevents it from being neutralized and allows it to readily pass through biological membranes. nih.gov

Mitochondria maintain a significant negative membrane potential across their inner membrane, typically in the range of -150 to -180 mV, which is substantially higher than the plasma membrane potential. This strong electrochemical gradient acts as an electrophoretic force, actively drawing in and concentrating positively charged molecules like TPP+ from the cytoplasm into the mitochondrial matrix. nih.gov The lipophilicity of the TPP+ moiety facilitates its passage across the lipid-rich inner mitochondrial membrane.

This targeted accumulation is particularly pronounced in cancer cells, which often exhibit a higher mitochondrial membrane potential compared to their non-malignant counterparts. nih.gov By attaching the TPP+ "molecular anchor" to the tamoxifen (B1202) pharmacophore, the resulting MitoTam compound can be concentrated by several hundred- to a thousand-fold within the mitochondria compared to the cytoplasm. nih.gov This targeted delivery mechanism ensures that the drug exerts its effects precisely at its intended subcellular target, the electron transport chain, thereby increasing its potency and selectivity. biorxiv.org

Comparative Analysis with Structural Analogs and Related Compounds (e.g., MitoTam bromide, hydrobromide)

A comparative analysis of this compound with its structural analogs is essential to understand the basis of its activity. The most relevant comparators are its parent compound, tamoxifen, and its closely related salt, MitoTam bromide, hydrobromide.

MitoTam Salts (Iodide vs. Bromide): Both this compound and MitoTam bromide, hydrobromide are utilized in research settings. medchemexpress.commedchemexpress.com They share the same active cationic component: the TPP+-alkyl-tamoxifen structure. The primary difference lies in the halide counter-ion (iodide vs. bromide). For delocalized lipophilic cations like TPP+, the biological activity is overwhelmingly dictated by the cation itself rather than the specific counter-ion. Both salts are described as potent electron transport chain inhibitors that reduce mitochondrial membrane potential and disrupt respiratory supercomplexes. medchemexpress.commedchemexpress.com This indicates a functional equivalence in their mechanism of action, which is driven by the accumulation of the MitoTam cation within mitochondria.

MitoTam vs. Tamoxifen: The most critical comparison is between MitoTam and its precursor, tamoxifen. While tamoxifen has known anticancer properties, its effects are not primarily mediated by direct mitochondrial disruption. The conjugation of the TPP+ moiety fundamentally alters the compound's subcellular destination and enhances its efficacy. The superior efficacy of MitoTam is attributed to its targeted accumulation at the interface of the inner mitochondrial membrane and the mitochondrial matrix. biorxiv.org This leads to direct suppression of complex I-dependent respiration, increased production of reactive oxygen species (ROS), and rapid dissipation of the mitochondrial membrane potential, ultimately triggering cell death. biorxiv.org

This enhanced, mitochondria-focused activity allows MitoTam to be effective in cancer cell lines that are resistant to tamoxifen. biorxiv.org

| Compound | Target Cell Line | Reported IC50 | Primary Mechanism |

|---|---|---|---|

| MitoTam (iodide/bromide) | Breast Cancer Cells (General) | 0.65 µM to 55.9 µM | Mitochondrial Complex I Inhibition, Disruption of Mitochondrial Membrane Potential medchemexpress.commedchemexpress.com |

| Tamoxifen | Breast Cancer Cells (General) | Generally higher than MitoTam | Selective Estrogen Receptor Modulation (SERM) nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The molecular architecture of this compound offers three key domains for modification in structure-activity relationship (SAR) studies: the TPP+ targeting moiety, the alkyl linker, and the tamoxifen pharmacophore. SAR studies on TPP-based compounds aim to optimize properties like mitochondrial uptake, retention, and specific activity.

The Triphenylphosphonium (TPP+) Moiety: The TPP+ group is considered a highly effective and widely used mitochondriotropic agent. rsc.org While other lipophilic cations exist, the TPP+ scaffold provides a stable and potent anchor for mitochondrial accumulation. Modifications to the phenyl rings could modulate the lipophilicity and charge distribution, but the core TPP+ structure is generally conserved due to its proven effectiveness.

Length: Shorter linkers may not position the pharmacophore optimally with respect to the inner mitochondrial membrane, while excessively long linkers might increase non-specific binding or alter the molecule's solubility. For instance, studies with the related compound MitoQ showed that longer alkyl chains (C10, C15) led to less efficient release from mitochondria compared to shorter chains, suggesting stronger membrane association. nih.gov

Flexibility and Composition: The flexibility of the alkyl chain allows the TPP+ anchor and the tamoxifen "warhead" to adopt an optimal orientation. Introducing different chemical groups into the linker could further refine its properties.

The Tamoxifen Pharmacophore: The tamoxifen portion of the molecule is the active "warhead." Its intrinsic ability to interfere with cellular processes is amplified by mitochondrial targeting. SAR studies on tamoxifen itself have explored numerous analogs to improve its primary activity as a selective estrogen receptor modulator (SERM). nih.govfrontiersin.org In the context of MitoTam, modifications to the triphenylethylene (B188826) core of tamoxifen could be explored to enhance its interaction with mitochondrial targets, such as components of the respiratory chain, independent of its estrogen receptor activity. For example, altering the substituents on the phenyl rings could fine-tune its inhibitory effect on Complex I.

The interplay between these three components is crucial. The optimal design of a derivative would balance potent pharmacophore activity with efficient mitochondrial delivery and retention conferred by the TPP+ group and the linker.

| Modified Component | Structural Change Example | Predicted Impact on Activity |

|---|---|---|

| Alkyl Linker | Shortening chain (e.g., 4-6 carbons) | May decrease mitochondrial retention and alter positioning of tamoxifen moiety. |

| Alkyl Linker | Lengthening chain (e.g., 12-16 carbons) | Could increase lipophilicity and membrane association, potentially affecting solubility and off-target effects. |

| Tamoxifen Pharmacophore | Adding electron-withdrawing groups to phenyl rings | Could modulate the electronic properties and binding affinity to mitochondrial protein targets. |

| TPP+ Moiety | Replacing phenyl with other aryl groups | May alter the delocalization of the positive charge and lipophilicity, affecting accumulation efficiency. |

Synthetic Methodologies and Analytical Characterization for Research Applications

Synthetic Pathways for MitoTam iodide, hydriodide Production

Stage A: Synthesis of a Tamoxifen (B1202) Intermediate with a Functionalized Alkyl Linker

The initial phase focuses on constructing the core structure, which resembles tamoxifen but includes a long aliphatic chain. This process itself involves multiple steps, often starting with precursors to build the characteristic tetra-substituted ethylene (B1197577) backbone. nih.govelsevierpure.com A key modification is the incorporation of a long alkyl chain (in this case, a dodecenyl chain) that terminates with a reactive functional group, typically a halide such as bromide or iodide. This functional group is essential for the subsequent attachment of the TPP cation. Various synthetic strategies for tamoxifen and its derivatives have been developed, which can be adapted for this purpose. nih.govresearchgate.netacs.org

Stage B: Formation of the Triphenylphosphonium Salt

This stage involves a classic quaternization reaction to form the phosphonium (B103445) salt. The tamoxifen derivative with the terminal alkyl halide from Stage A is reacted with triphenylphosphine (B44618) (PPh₃). nih.gov The reaction typically involves heating the two components in a suitable organic solvent, such as acetonitrile. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the carbon atom bearing the halide, displacing it and forming a stable carbon-phosphorus bond. This results in the formation of the triphenylphosphonium cation, with the displaced halide (iodide) serving as the counter-ion. nih.gov

Stage C: Formation of the Hydriodide Salt

The final step in the synthesis addresses the dimethylamino group located on the phenoxyethyl portion of the molecule. To form the hydriodide salt, the compound is treated with hydriodic acid (HI). The acidic proton from HI protonates the basic nitrogen atom of the dimethylamino group, forming a tertiary ammonium (B1175870) cation. The iodide ion from HI then acts as the counter-ion for this newly formed positive charge. This final acidification step yields the complete this compound salt, which possesses two positively charged centers (the phosphonium phosphorus and the ammonium nitrogen) and two iodide counter-ions.

The key transformations in the synthesis are summarized in the table below.

| Stage | Reaction Type | Key Reagents | Purpose |

| A | Multi-step organic synthesis | Tamoxifen precursors, alkylating agents | To construct the core tamoxifen-like structure with a terminal alkyl halide linker. |

| B | Nucleophilic Substitution (Quaternization) | Triphenylphosphine (PPh₃) | To attach the mitochondria-targeting triphenylphosphonium cation to the alkyl linker. nih.gov |

| C | Acid-Base Reaction (Salt Formation) | Hydriodic Acid (HI) | To protonate the dimethylamino group, forming the final hydriodide salt. |

Advanced Analytical Techniques for Compound Characterization and Purity Assessment in Research (e.g., LCMS, GCMS, HPLC, NMR, FTIR)

To ensure the synthesized compound is the correct molecule and is free from significant impurities, a combination of chromatographic and spectroscopic techniques is employed. Each method provides unique and complementary information regarding the molecule's structure, molecular weight, and purity.

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS is a powerful hybrid technique used to confirm the identity and assess the purity of the synthesized compound. nih.gov The liquid chromatography component separates the sample from any non-volatile impurities or reaction byproducts. The mass spectrometry component then ionizes the compound and measures its mass-to-charge ratio (m/z). For this compound, electrospray ionization (ESI) in positive mode would be used. The resulting mass spectrum is expected to show a prominent peak corresponding to the dicationic molecule, allowing for the confirmation of its molecular weight. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final product. tcichemicals.com By using a standardized method, the percentage of the desired compound relative to impurities can be accurately quantified. For a large, cationic molecule like MitoTam, a reverse-phase HPLC method is typically used. google.com The data obtained is crucial for ensuring the reliability and reproducibility of research findings.

| Parameter | Typical Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with modifier like 0.1% TFA) | Elution of the compound from the column. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | Detection of aromatic rings in the molecule for quantification. |

| Flow Rate | ~1.0 mL/min | Controls the speed of the separation process. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for structural elucidation. It provides detailed information about the atomic framework of the molecule. For this compound, several types of NMR are informative.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum would be complex, showing distinct signals in the aromatic region for the numerous phenyl rings, as well as aliphatic signals for the long alkyl chain and the ethyl group of the side chain. rsc.orgnih.gov

¹³C NMR: Reveals the number and type of carbon atoms in the molecule, complementing the ¹H NMR data.

³¹P NMR: This is particularly important for confirming the formation of the phosphonium salt. The spectrum should exhibit a single, characteristic signal in the expected chemical shift range for a tetracoordinate phosphonium cation, confirming the successful quaternization step. nih.gov

| Nucleus | Expected Chemical Shift Region (ppm) | Corresponding Molecular Fragment |

| ¹H | 6.5 - 8.0 | Aromatic protons (from tamoxifen and TPP groups) |

| ¹H | 0.8 - 4.5 | Aliphatic protons (alkyl linker, ethyl group, N-methyls, etc.) |

| ¹³C | 110 - 160 | Aromatic and olefinic carbons |

| ¹³C | 10 - 70 | Aliphatic carbons |

| ³¹P | 20 - 30 | Triphenylphosphonium cation |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the presence of specific functional groups within the molecule by measuring the absorption of infrared radiation. While it does not provide the detailed structural map of NMR, it serves as a quick and valuable check for key molecular features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Rings |

| 2960 - 2850 | C-H Stretch | Aliphatic Chains |

| ~2700 - 2400 | N⁺-H Stretch | Tertiary Ammonium Salt |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| 1250 - 1000 | C-O Stretch | Ether Linkage |

| 1100 - 1000 | P-Ph Stretch | Triphenylphosphonium Group |

Gas Chromatography-Mass Spectrometry (GCMS)

GCMS is generally not a suitable technique for the analysis of this compound. This method requires the analyte to be volatile and thermally stable. As a large, ionic salt, MitoTam has a very high boiling point and would decompose at the high temperatures required for GC analysis, making it impossible to obtain meaningful results.

Advanced Research Applications and Future Trajectories for Mitotam Iodide, Hydriodide

Strategic Drug Repurposing Initiatives for Neglected Diseases

The development of new drugs is often a costly and lengthy process, which presents a significant barrier to treating neglected tropical diseases that disproportionately affect low-income populations. nih.govasm.orgresearchgate.net Drug repurposing, where an existing and clinically evaluated drug is used for a new therapeutic purpose, offers a promising and accelerated pathway for developing treatments for these conditions. nih.govasm.orgnih.gov MitoTam iodide, hydriodide has emerged as a strong candidate for such repurposing initiatives due to its potent activity against a wide array of pathogens. nih.govresearchgate.net

Research has demonstrated that MitoTam can effectively eliminate various evolutionarily distinct pathogens in vitro. nih.govnih.gov This includes pathogenic fungi and several species of trypanosomatid parasites, which are the causative agents of debilitating diseases like leishmaniasis and African trypanosomiasis (sleeping sickness), as well as Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govasm.orgresearchgate.net

The efficacy of MitoTam stems from its core mechanism of mitochondrial disruption. In the bloodstream form of Trypanosoma brucei, for instance, MitoTam rapidly alters mitochondrial functions, leading to a decrease in cellular respiration, a drop in ATP levels, and the dissipation of the mitochondrial membrane potential. nih.govasm.orgnih.gov This disruption of the inner mitochondrial membrane ultimately causes rapid organelle depolarization and parasite death. nih.govnih.gov

Preclinical in vivo studies have substantiated these in vitro findings. In mouse models of infection, MitoTam treatment significantly reduced the parasite load of both Leishmania mexicana and Trypanosoma brucei, and in the case of T. brucei, it significantly prolonged the survival of the infected animals. nih.govresearchgate.netbiorxiv.org These results underscore the potential of MitoTam as a broad-spectrum anti-infective agent and a viable candidate for further development against several critical neglected diseases. nih.gov

| Pathogen | Disease | In Vitro Efficacy | In Vivo Model Efficacy | Reference |

| Trypanosoma brucei | African Trypanosomiasis | Potent elimination | Reduced parasitemia and prolonged survival in mice | nih.govresearchgate.net |

| Leishmania mexicana | Leishmaniasis | Potent elimination | Significantly reduced parasitemia in mice | nih.govresearchgate.netnih.gov |

| Plasmodium falciparum | Malaria | Efficient elimination | Not specified in results | nih.govasm.orgresearchgate.net |

| Pathogenic Fungi | Various Mycoses | Efficient elimination | Not specified in results | nih.govasm.orgresearchgate.net |

Integration into Combination Therapeutic Strategies (e.g., with Immunotherapy)

The therapeutic potential of this compound is not limited to its use as a monotherapy. A significant area of ongoing research is its integration into combination therapeutic strategies, particularly with immunotherapy, to enhance anticancer efficacy. nih.govgriffith.edu.au The rationale for this combination lies in the interplay between cellular metabolism and the immune system's ability to fight cancer.

Cancer cells often reprogram their metabolism to support rapid growth, a process that can create a tumor microenvironment that is hostile to immune cells, thereby suppressing the anti-tumor immune response. researchgate.net By targeting mitochondrial respiration, MitoTam can alter the metabolic landscape of the tumor. This metabolic disruption can potentially make cancer cells more visible and vulnerable to the immune system.

Preclinical studies in mouse models of cancer have shown that combining MitoTam with immune checkpoint inhibitors yields superior anti-tumor effects. nih.govgriffith.edu.au Immune checkpoint inhibitors are a cornerstone of modern immunotherapy that work by releasing the "brakes" on T-cells, allowing them to more effectively attack cancer cells. Some tumors, however, develop resistance to these therapies. drugtargetreview.com The metabolic stress induced by MitoTam may help overcome this resistance, sensitizing the tumors to the effects of immunotherapy. researchgate.net For example, some cancer cells release molecules that suppress the energy-producing mitochondria within T-cells, hindering their function; a mitochondria-boosting compound can reverse this effect. drugtargetreview.com While the specific checkpoint inhibitors used in combination with MitoTam in these preclinical studies are not always detailed, the positive results support the hypothesis that a dual-pronged attack—disrupting tumor cell energy production while simultaneously unleashing the immune system—is a powerful therapeutic strategy.

Broader Implications of Mitochondrial Targeting for Disease Intervention

The success and underlying principles of this compound have far-reaching implications for the future of disease intervention. The strategy of specifically targeting mitochondria is emerging as a powerful therapeutic paradigm for a wide range of conditions beyond cancer and infectious diseases. imrpress.combohrium.com This is because mitochondrial dysfunction is a common pathological thread in numerous human ailments, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. imrpress.comdovepress.comresearchgate.netnih.gov

Mitochondria in cancer cells often exhibit a significantly higher mitochondrial membrane potential compared to their non-malignant counterparts. researchgate.net Lipophilic cations like the TPP+ moiety of MitoTam exploit this difference, leading to their preferential accumulation within the mitochondria of malignant cells, thereby enhancing therapeutic specificity and reducing off-target effects. researchgate.netnih.gov This principle can be applied to other diseases characterized by altered mitochondrial states.

For example, in neurodegenerative diseases like Alzheimer's and Parkinson's, mitochondrial dysfunction is a key contributor to neuronal cell death. dovepress.comnih.gov In cardiovascular conditions, impaired mitochondrial function in the heart muscle can lead to energy deficits and cellular damage. bohrium.comresearchgate.net Similarly, research has linked mitochondrial impairment in adipose tissue to the development of type 2 diabetes. nih.gov In fact, studies have shown that MitoTam can alleviate markers of obesity and type 2 diabetes in mice by improving metabolic parameters. nih.gov

Therefore, the development of MitoTam serves as a crucial proof-of-concept, validating mitochondria as a druggable target. It paves the way for designing new mitochondria-targeted therapies for a host of diseases that currently have limited treatment options. The central role of mitochondria in cellular life and death makes them an attractive focal point for therapeutic intervention across diverse medical fields. imrpress.comnih.gov

| Disease Category | Role of Mitochondrial Dysfunction | Potential for Targeted Intervention |

| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Contributes to neuronal damage and death through energy depletion and oxidative stress. dovepress.comnih.gov | Therapies can be designed to protect mitochondria or eliminate dysfunctional ones. |

| Cardiovascular Diseases | Impairs energy production in cardiac and vascular cells, leading to tissue damage. bohrium.comresearchgate.net | Agents could restore mitochondrial function or prevent oxidative damage. |

| Metabolic Disorders (e.g., Type 2 Diabetes) | Linked to insulin (B600854) resistance and impaired glucose metabolism. dovepress.comnih.gov | Targeting mitochondria can improve cellular energy balance and insulin sensitivity. nih.gov |

| Aging-Related Disorders | Accumulation of senescent cells with dysfunctional mitochondria contributes to aging pathologies. nih.gov | Mitochondria-targeted agents can selectively eliminate senescent cells. nih.govnih.gov |

Conceptualization of Next-Generation Mitochondria-Targeted Therapeutics and Delivery Systems

Building on the foundation laid by molecules like MitoTam, researchers are actively conceptualizing the next generation of mitochondria-targeted therapeutics and more sophisticated delivery systems. nih.gov The core strategy involves improving the precision, efficacy, and versatility of mitochondrial drug delivery.

The use of lipophilic cations like TPP+ remains a cornerstone approach. acs.org However, future iterations may involve modifying the linker between the TPP+ vector and the active drug molecule to ensure optimal activity and release within the mitochondrion. frontiersin.org Beyond TPP+, other strategies are being explored, including:

Mitochondria-Penetrating Peptides (MPPs): These short peptides can traverse cellular and mitochondrial membranes to deliver therapeutic payloads. nih.gov

Nanocarrier-Based Systems: Advanced delivery platforms are being developed to encapsulate and transport drugs to mitochondria with high specificity. nih.govmdpi.comresearchgate.net These include:

Liposomes: Small vesicles that can be surface-modified with mitochondria-targeting ligands. mdpi.com

MITO-Porters: Liposome-like nanocarriers specifically designed for mitochondrial delivery. acs.orgmdpi.com

Polymeric and Metal Nanoparticles: These can be engineered to respond to the unique microenvironment of mitochondria, releasing their drug cargo upon arrival. mdpi.com

The ultimate goal is to create a "toolbox" of targeting moieties and delivery systems that can be matched with various therapeutic agents—from small molecules to nucleic acids—to address specific mitochondrial defects. nih.govacs.org Looking even further into the future, novel concepts such as mitochondrial transplantation, where healthy mitochondria are delivered to damaged cells, and the use of CRISPR technology to edit faulty mitochondrial DNA are being explored as potentially revolutionary therapeutic avenues. dovepress.com These advanced concepts represent a paradigm shift, moving from targeting mitochondrial processes to directly repairing or replacing the organelles themselves.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing MitoTam iodide, hydriodide, and how can researchers ensure purity and reproducibility?

- Methodological Answer : The synthesis begins with modifying tamoxifen derivatives, followed by iodination to introduce iodine atoms. Key steps include:

- Derivatization : Functionalizing tamoxifen’s structure to enable subsequent iodination .

- Iodination : Reacting the derivative with iodine under controlled conditions (e.g., temperature, solvent polarity) to minimize side reactions .

- Purification : Employing techniques like HPLC or column chromatography to isolate MitoTam iodide, with purity validated via NMR and mass spectrometry .

- Reproducibility Tip : Document reaction parameters (e.g., stoichiometry, reaction time) rigorously, as minor variations can alter yield and purity .

Q. What is the proposed mechanism of action of this compound in targeting cancer cells?

- Methodological Answer : MitoTam disrupts mitochondrial function via two pathways:

- Iodine Metabolism : Alters intracellular iodine distribution, impairing DNA synthesis and repair in cancer cells .

- Mitochondrial Destabilization : Accumulates in mitochondria, depolarizing the inner membrane and triggering apoptosis .

- Experimental Validation : Use assays like JC-1 staining (for mitochondrial membrane potential) and ATP synthesis measurements to confirm mitochondrial dysfunction .

Advanced Research Questions

Q. How can researchers address discrepancies in MitoTam’s efficacy across in vitro vs. in vivo models or different cancer types?

- Methodological Answer : Contradictions may arise from:

- Model-Specific Factors : Tumor microenvironment differences (e.g., hypoxia, stromal interactions) .

- Pharmacokinetics : Variability in drug penetration or metabolism between cell lines and animal models .

- Resolution Strategies :

- Comparative Studies : Parallel testing in 2D/3D cultures and patient-derived xenografts .

- Metabolomic Profiling : Track iodine uptake and mitochondrial metabolites across models .

Q. What experimental designs are optimal for evaluating MitoTam’s synergy with existing therapies (e.g., chemotherapeutics, immunotherapy)?

- Methodological Answer :

- Dose-Response Matrix : Test MitoTam in combination with other drugs using a checkerboard assay to calculate synergy scores (e.g., Chou-Talalay method) .

- Mechanistic Overlap : Prioritize agents targeting complementary pathways (e.g., DNA repair inhibitors to amplify MitoTam’s DNA damage effects) .

- Data Interpretation : Use isobolograms or CompuSyn software to distinguish additive vs. synergistic effects .

Q. How should researchers validate MitoTam’s mitochondrial specificity and off-target effects in non-cancerous cells?

- Methodological Answer :

- Mitochondrial Isolation : Compare drug accumulation in mitochondrial vs. cytoplasmic fractions via subcellular fractionation and LC-MS .

- Off-Target Screening : Use proteomics (e.g., thermal shift assays) or transcriptomics to identify unintended interactions .

- Controls : Include normal cell lines (e.g., fibroblasts) and tissues in toxicity assays .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing MitoTam’s dose-dependent effects on cell viability and mitochondrial parameters?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC50 values .

- Multivariate Analysis : Apply PCA or clustering to correlate mitochondrial depolarization with apoptosis markers (e.g., caspase-3 activation) .

- Reporting Standards : Adhere to the ARRIVE guidelines for in vivo studies and MIAME standards for omics data .

Q. How can researchers reconcile conflicting data on MitoTam’s iodine-dependent vs. iodine-independent mechanisms?

- Methodological Answer :

- Iodine Depletion Studies : Use iodine-free media or siRNA targeting iodine transporters (e.g., NIS) to assess mechanism reliance .

- Isotope Tracing : Track iodine-125 uptake and localization via autoradiography .

Translational & Ethical Considerations

Q. What preclinical models best predict MitoTam’s clinical potential, and what are their limitations?

- Methodological Answer :

- Orthotopic Models : Mimic tumor-microenvironment interactions better than subcutaneous models .

- Limitations : Species-specific iodine metabolism differences may affect translatability; validate in primate studies if feasible .

Q. How should researchers design a mixed-methods study to explore MitoTam’s mechanisms and therapeutic potential?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.